molecular formula C23H24FNO2 B1584163 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate CAS No. 92118-82-6

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate

Cat. No. B1584163
CAS RN: 92118-82-6
M. Wt: 365.4 g/mol
InChI Key: WODHCUQSMMCWJW-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate, also known as CFPPB, is a synthetic compound that has been used in various scientific research applications. It is a fluorinated phenyl benzoate derivative with a trans-4-propylcyclohexyl group attached to the benzoic acid moiety. CFPPB is a versatile compound, with a wide range of applications in organic synthesis, biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Liquid Crystal Properties 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate is a novel liquid crystal compound synthesized through acylation and esterification reactions. The structural integrity of the compound is confirmed using techniques like IR, 1HNMR, HPLC, and EA, providing a solid foundation for further exploration of liquid crystal materials (Shen Jin-ping, 2007).

Thermal and Mesomorphic Properties Studies have focused on the synthesis and analysis of fluorinated 4-n-alkyl- and -alkoxy-phenyl 4'-n-alkyl- and -alkoxy-benzoates, including variations with trans-cyclohexane-1-carboxylate and benzoate esters. These analyses emphasize the thermal stability of the nematic phases and the mesomorphic properties, comparing fluorinated and non-fluorinated analogues. The research delves into the molecular structures that contribute to dielectric anisotropy, exploring the melting points, transition temperatures, and other physical properties of these compounds (G. W. Gray, C. Hogg, D. Lacey, 1981) (G. W. Gray, M. Hird, D. Lacey, K. Toyne, 1989).

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h8-14,16-17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODHCUQSMMCWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346811
Record name 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate

CAS RN

92118-82-6
Record name 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-cyano-3-fluorophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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